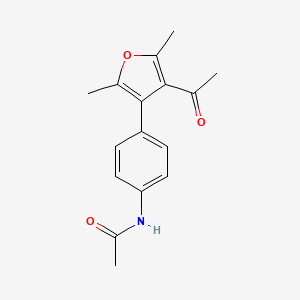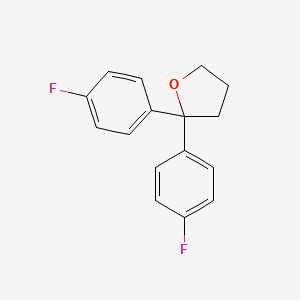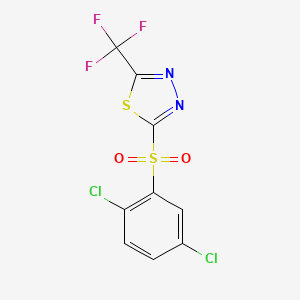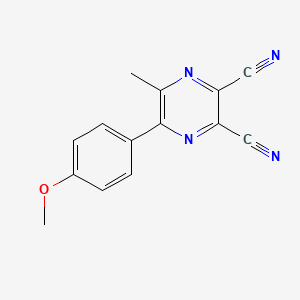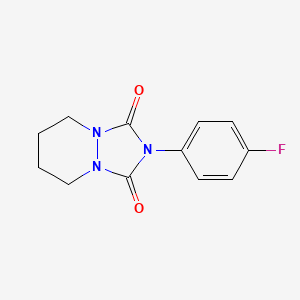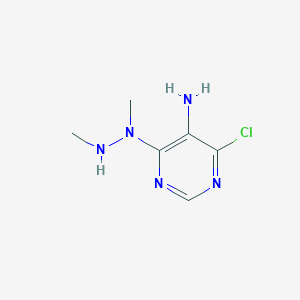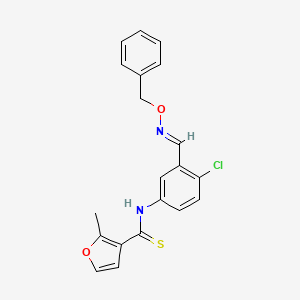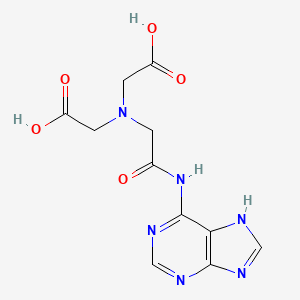
2,2'-((2-((1H-Purin-6-yl)amino)-2-oxoethyl)azanediyl)diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((2-((1H-Purin-6-yl)amino)-2-oxoethyl)azanediyl)diacetic acid is a complex organic compound that features a purine base linked to a diacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-((1H-Purin-6-yl)amino)-2-oxoethyl)azanediyl)diacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a purine derivative with a diacetic acid derivative under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,2’-((2-((1H-Purin-6-yl)amino)-2-oxoethyl)azanediyl)diacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((2-((1H-Purin-6-yl)amino)-2-oxoethyl)azanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2,2’-((2-((1H-Purin-6-yl)amino)-2-oxoethyl)azanediyl)diacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a diagnostic tool.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism by which 2,2’-((2-((1H-Purin-6-yl)amino)-2-oxoethyl)azanediyl)diacetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-((2-((1H-Purin-6-yl)amino)-2-oxoethyl)azanediyl)diacetic acid derivatives: These compounds have similar structures but with slight modifications that can alter their properties.
Other purine-based compounds: Compounds such as adenine and guanine share the purine base structure but differ in their functional groups and overall properties.
Uniqueness
What sets 2,2’-((2-((1H-Purin-6-yl)amino)-2-oxoethyl)azanediyl)diacetic acid apart is its unique combination of a purine base with a diacetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
142210-17-1 |
|---|---|
Formule moléculaire |
C11H12N6O5 |
Poids moléculaire |
308.25 g/mol |
Nom IUPAC |
2-[carboxymethyl-[2-oxo-2-(7H-purin-6-ylamino)ethyl]amino]acetic acid |
InChI |
InChI=1S/C11H12N6O5/c18-6(1-17(2-7(19)20)3-8(21)22)16-11-9-10(13-4-12-9)14-5-15-11/h4-5H,1-3H2,(H,19,20)(H,21,22)(H2,12,13,14,15,16,18) |
Clé InChI |
DSVXUAFUKQJQTA-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1)C(=NC=N2)NC(=O)CN(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


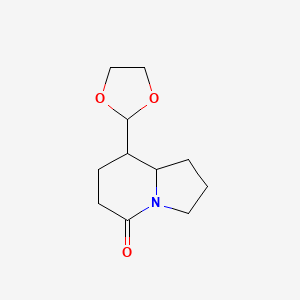
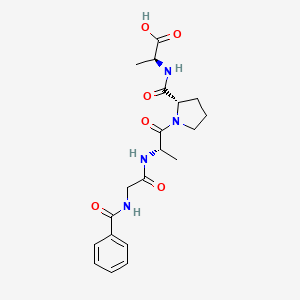
![1-[1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B12909280.png)
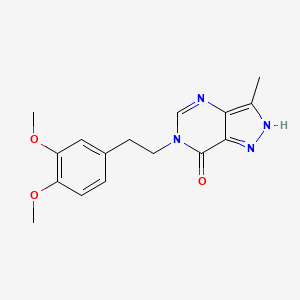
![3-Butanoyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12909296.png)
